1-(Pyridin-3-yl)piperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)piperidine-4-carbaldehyde is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine ring and an aldehyde group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)piperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-pyridylboronic acid with 4-piperidone under Suzuki coupling conditions, followed by oxidation to introduce the aldehyde group. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki coupling reactions followed by oxidation using reagents like pyridinium chlorochromate or manganese dioxide. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid.
Reduction: 1-(Pyridin-3-yl)piperidine-4-methanol.
Substitution: 3-nitro-1-(pyridin-3-yl)piperidine-4-carbaldehyde.
Scientific Research Applications
1-(Pyridin-3-yl)piperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine ring can interact with aromatic residues in enzyme active sites, affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
1-(Pyridin-4-yl)piperidine-4-carbaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
1-(Pyridin-2-yl)piperidine-4-carbaldehyde: Pyridine ring attached at the 2-position.
1-(Pyridin-3-yl)piperidine-3-carbaldehyde: Aldehyde group attached at the 3-position of the piperidine ring.
Uniqueness: 1-(Pyridin-3-yl)piperidine-4-carbaldehyde is unique due to the specific positioning of the pyridine ring and the aldehyde group, which can influence its reactivity and biological activity. The 3-position attachment of the pyridine ring allows for distinct interactions with biological targets compared to other positional isomers .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8-10H,3-4,6-7H2 |
InChI Key |
PDNDOPWNSTXRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.